molecular formula C24H26N2O3S2 B4022167 N-{2-[(2-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide

N-{2-[(2-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B4022167
M. Wt: 454.6 g/mol
InChI Key: JKYXYHZPLBMIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzamide compounds often involves solid-phase synthesis techniques, as seen in the synthesis of N-p-Methylbenzyl benzamide through polystyryl-sulfonyl chloride resin treated with p-methylbenzyl amine, yielding polymer-supported N-p-methylbenzyl sulfonamide. The process involves multiple steps, including acylation, cleavage with TiCl4/Zn/THF, and results in significant yields, demonstrating the complexity and efficiency of synthesizing such compounds (Luo & Huang, 2004).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often determined using single-crystal X-ray diffraction. For example, N-p-Methylbenzyl benzamide exhibits an orthorhombic structure, detailed by its space group, cell dimensions, and the existence of intermolecular hydrogen bonds, highlighting the intricate molecular arrangements typical for such compounds (Luo & Huang, 2004).

Chemical Reactions and Properties

Benzamides and their derivatives are known for their diverse chemical reactions and properties, including fluorescence properties and anticancer activity as seen in Co(II) complexes of related compounds (Vellaiswamy & Ramaswamy, 2017). These properties indicate the potential for a wide range of chemical applications and the importance of understanding the chemical reactivity of such molecules.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as N-(4-methylbenzyl)benzamide, have been studied through methods like crystal growth using the slow evaporation solution technique and subsequent analysis. These studies reveal critical aspects like the crystal structure, stabilization mechanisms through intermolecular interactions, and the impact of these interactions on the physical properties of the compound (Goel et al., 2017).

Chemical Properties Analysis

The chemical properties of similar benzamide compounds include their anti-inflammatory and anticancer activities. For instance, derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines, showing moderate to excellent activity, which underscores the chemical versatility and potential therapeutic value of these compounds (Ravinaik et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S2/c1-19-8-6-7-9-21(19)18-30-17-16-25-24(27)20-12-14-22(15-13-20)26(2)31(28,29)23-10-4-3-5-11-23/h3-15H,16-18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYXYHZPLBMIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(2-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(2-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(2-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(2-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(2-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-{2-[(2-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.